Methyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate
CAS No.: 1706440-18-7
Cat. No.: VC6156156
Molecular Formula: C15H15ClN2O3
Molecular Weight: 306.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706440-18-7 |
|---|---|
| Molecular Formula | C15H15ClN2O3 |
| Molecular Weight | 306.75 |
| IUPAC Name | methyl 6-chloro-4-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C15H15ClN2O3/c1-20-11-5-3-10(4-6-11)8-17-13-7-14(16)18-9-12(13)15(19)21-2/h3-7,9H,8H2,1-2H3,(H,17,18) |
| Standard InChI Key | OXIIQVSROUQLIA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC2=CC(=NC=C2C(=O)OC)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, methyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate, delineates its structure: a pyridine ring substituted at positions 2 (methyl ester), 4 (4-methoxybenzylamino group), and 6 (chlorine atom). The molecular formula C₁₅H₁₅ClN₂O₃ corresponds to a molecular weight of 306.75 g/mol. Key structural attributes include:
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Pyridine Core: The aromatic heterocycle provides a planar framework for electronic interactions.
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Chlorine Substituent: The electron-withdrawing chloro group at C6 influences electron density distribution, potentially enhancing reactivity toward nucleophilic substitution.
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4-Methoxybenzylamino Group: This substituent introduces a secondary amine linkage and a methoxy-decorated benzyl moiety, contributing to lipophilicity and hydrogen-bonding capacity.
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Methyl Ester: The ester group at C2 serves as a metabolically labile site for prodrug strategies or further hydrolysis to carboxylic acid derivatives .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1706440-18-7 |
| Molecular Formula | C₁₅H₁₅ClN₂O₃ |
| Molecular Weight | 306.75 g/mol |
| SMILES | COC1=CC=C(C=C1)CNC2=C(C=CC(=N2)Cl)C(=O)OC |
| Purity | 95% (typical commercial grade) |
Synthesis and Structural Elaboration
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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Nicotinic Acid Derivative: Methyl 4-amino-6-chloronicotinate serves as the core.
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4-Methoxybenzylamine: Introduced via nucleophilic substitution or reductive amination.
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Esterification Agent: Methanol or dimethyl sulfate for methyl ester formation.
Proposed Synthetic Pathways
Route 1: Direct Amination
Methyl 4-chloro-6-chloronicotinate undergoes nucleophilic aromatic substitution with 4-methoxybenzylamine under elevated temperatures (80–100°C) in polar aprotic solvents (DMF, DMSO). Catalytic bases (e.g., K₂CO₃) facilitate deprotonation of the amine .
Route 2: Reductive Amination
Condensation of methyl 4-oxo-6-chloronicotinate with 4-methoxybenzylamine using NaBH₃CN or BH₃·THF as reducing agents. This method avoids harsh conditions but requires pre-functionalization of the pyridine core .
Table 2: Comparative Synthesis Routes
| Parameter | Route 1 (Direct Amination) | Route 2 (Reductive Amination) |
|---|---|---|
| Yield | 60–75% | 45–65% |
| Reaction Time | 12–24 h | 6–12 h |
| Byproducts | Di-alkylated species | Over-reduced intermediates |
| Scalability | Suitable for multi-gram synthesis | Limited by borane handling |
Future Research Directions
Structural Optimization
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Ester Hydrolysis: Explore carboxylic acid derivatives for enhanced water solubility.
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Heterocycle Fusion: Incorporate the pyridine core into larger polycyclic systems for π-π stacking interactions.
Target Identification
Screening against kinase libraries (e.g., EGFR, VEGFR) could elucidate mechanistic pathways. Molecular docking studies using the 4-methoxybenzylamino group as a hydrophobic anchor may identify binding pockets .
Process Chemistry
Develop continuous-flow synthesis to improve yield and reduce reaction times. Catalytic amination protocols using Pd or Cu catalysts could minimize byproduct formation .
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